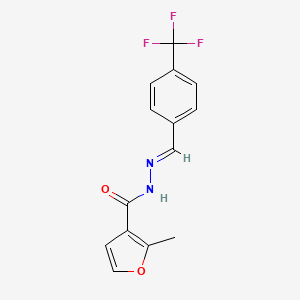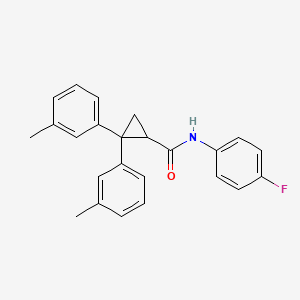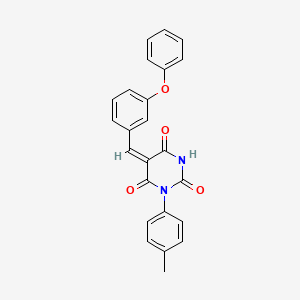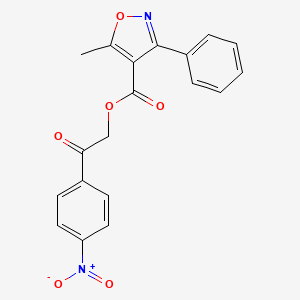
2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-N’-(4-(trifluorometil)bencilideno)-3-furohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un anillo de furano, un grupo trifluorometil y un grupo funcional hidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-N’-(4-(trifluorometil)bencilideno)-3-furohidrazida típicamente involucra la reacción de condensación entre 2-metil-3-furoil-hidrazida y 4-(trifluorometil)benzaldehído. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, y el producto luego se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-N’-(4-(trifluorometil)bencilideno)-3-furohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el enlace hidrazona en un derivado de hidrazina.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados oxidados del anillo de furano.
Reducción: Derivados de hidrazina.
Sustitución: Derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
2-Metil-N’-(4-(trifluorometil)bencilideno)-3-furohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-N’-(4-(trifluorometil)bencilideno)-3-furohidrazida implica su interacción con objetivos moleculares específicos. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. El enlace hidrazona puede interactuar con varias enzimas y receptores, lo que puede conducir a la inhibición o activación de vías bioquímicas específicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-N-(2-trifluorometil-fenil)-benzamida
- 2-Metil-N-(2-(trifluorometil)fenil)benzamida
- 4-((4-Metilbencil)oxi)-N’-(2-(trifluorometil)bencilideno)benzohidrazida
Singularidad
2-Metil-N’-(4-(trifluorometil)bencilideno)-3-furohidrazida es único debido a la presencia de un anillo de furano y un grupo trifluorometil. Esta combinación imparte propiedades químicas y físicas distintas, como una mayor estabilidad y una mayor actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H11F3N2O2 |
|---|---|
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-12(6-7-21-9)13(20)19-18-8-10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
Clave InChI |
USIHFWBDKONNCE-QGMBQPNBSA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11668077.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11668096.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668104.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
![4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11668122.png)
![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11668125.png)

![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)


